molecular formula C33H23F10NO3 B606252 BMS-795311

BMS-795311

Cat. No.: B606252
M. Wt: 671.5 g/mol
InChI Key: UBJMOTPQBCKENW-WJOKGBTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BMS 795311 is a potent and orally bioavailable inhibitor of cholesteryl ester transfer protein (CETP). It has shown promise in increasing high-density lipoprotein cholesterol (HDL-C) levels and potentially preventing cardiovascular diseases .

Biochemical Analysis

Biochemical Properties

BMS-795311 plays a significant role in biochemical reactions by inhibiting CETP, a protein that facilitates the transport of cholesteryl esters and triglycerides between lipoproteins . The compound interacts with CETP, inhibiting its activity and thereby affecting lipid metabolism .

Cellular Effects

This compound influences cell function by altering lipid profiles. It increases high-density lipoprotein cholesterol (HDL-C) levels, which can have various effects on cellular processes, including cell signaling pathways and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to CETP, inhibiting its activity. This inhibition disrupts the normal transfer of cholesteryl esters and triglycerides between lipoproteins, leading to an increase in HDL-C levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. The compound has shown stability and long-term effects on cellular function, particularly in terms of its impact on lipid metabolism .

Metabolic Pathways

This compound is involved in lipid metabolism pathways. By inhibiting CETP, it affects the transfer of cholesteryl esters and triglycerides between lipoproteins, which can influence metabolic flux and metabolite levels .

Transport and Distribution

Given its role in lipid metabolism, it may interact with lipid transporters and influence lipid distribution .

Subcellular Localization

Given its molecular targets and mechanism of action, it is likely that the compound localizes to areas of the cell involved in lipid metabolism .

Preparation Methods

The synthesis of BMS 795311 involves several steps, including the formation of triphenylethanamine derivatives. The compound is synthesized through a series of reactions involving various reagents and conditions. The detailed synthetic route and industrial production methods are proprietary and not publicly disclosed .

Chemical Reactions Analysis

BMS 795311 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Substitution reactions are common, where specific atoms or groups within the molecule are replaced with others.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

BMS 795311 has several scientific research applications, including:

    Chemistry: Used as a model compound to study CETP inhibition and its effects on lipid metabolism.

    Biology: Investigated for its role in modulating cholesterol levels and its potential impact on cardiovascular health.

    Medicine: Explored as a therapeutic agent for preventing and treating cardiovascular diseases by increasing HDL-C levels.

    Industry: Utilized in the development of new drugs targeting CETP and related pathways .

Mechanism of Action

BMS 795311 exerts its effects by inhibiting cholesteryl ester transfer protein (CETP). This inhibition leads to an increase in high-density lipoprotein cholesterol (HDL-C) levels, which is beneficial for cardiovascular health. The molecular targets and pathways involved include the CETP enzyme and related lipid metabolism pathways .

Comparison with Similar Compounds

BMS 795311 is unique in its potent and orally bioavailable inhibition of CETP. Similar compounds include:

BMS 795311 stands out due to its specific molecular structure and the unique combination of functional groups that contribute to its efficacy and bioavailability.

Properties

IUPAC Name

N-[(1R)-1-(3-cyclopropyloxy-4-fluorophenyl)-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H23F10NO3/c34-22-13-21(14-24(16-22)47-33(42,43)30(37)38)31(17-18-4-2-1-3-5-18,20-7-11-27(36)28(15-20)46-23-8-9-23)44-29(45)19-6-10-26(35)25(12-19)32(39,40)41/h1-7,10-16,23,30H,8-9,17H2,(H,44,45)/t31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJMOTPQBCKENW-WJOKGBTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)C(CC3=CC=CC=C3)(C4=CC(=CC(=C4)F)OC(C(F)F)(F)F)NC(=O)C5=CC(=C(C=C5)F)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1OC2=C(C=CC(=C2)[C@](CC3=CC=CC=C3)(C4=CC(=CC(=C4)F)OC(C(F)F)(F)F)NC(=O)C5=CC(=C(C=C5)F)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H23F10NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

671.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
C=COc1cc(C(Cc2ccccc2)(NC(=O)c2ccc(F)c(C(F)(F)F)c2)c2cc(F)cc(OC(F)(F)C(F)F)c2)ccc1F
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=C(NC(Cc1ccccc1)(c1cc(F)cc(OC(F)(F)C(F)F)c1)c1ccc(F)c(OC2CC2)c1)c1ccc(F)c(C(F)(F)F)c1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does BMS-795311 interact with its target, CETP, and what are the downstream effects of this interaction?

A1: this compound acts as a potent CETP inhibitor. [] While the exact mechanism is not described in the provided research article, CETP inhibitors generally bind to CETP and block its ability to transfer cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL). This inhibition leads to increased HDL-C levels and potentially enhances reverse cholesterol transport (RCT), a process by which cholesterol is removed from peripheral tissues and transported to the liver for excretion. []

Q2: What is the structure-activity relationship (SAR) information available for this compound and related compounds?

A2: The research article highlights that this compound is part of a series of triphenylethanamine (TPE) ureas and amides developed as CETP inhibitors. [] While the article doesn't delve into specific SAR details for this compound, it emphasizes that the lead optimization process involved modifications to the TPE scaffold. These modifications aimed to achieve desirable properties such as potent CETP inhibition, oral bioavailability, and an improved safety profile compared to earlier CETP inhibitors like torcetrapib. []

Q3: What in vivo efficacy data is available for this compound?

A3: The research article demonstrates the in vivo efficacy of this compound in two animal models. In human CETP/apoB-100 dual transgenic mice, oral administration of this compound (1 mg/kg) resulted in maximal inhibition of CE transfer activity. [] Additionally, in moderately-fat fed hamsters, this compound increased HDL cholesterol content and size comparably to torcetrapib. [] These findings highlight the compound's potential to impact cholesterol metabolism in vivo.

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